

# 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide spectral analysis (NMR, IR, MS)

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## Compound of Interest

Compound Name:	4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
Cat. No.:	B094912

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An In-depth Technical Guide to the Spectral Analysis of **4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide**

## Foreword: The Analytical Imperative

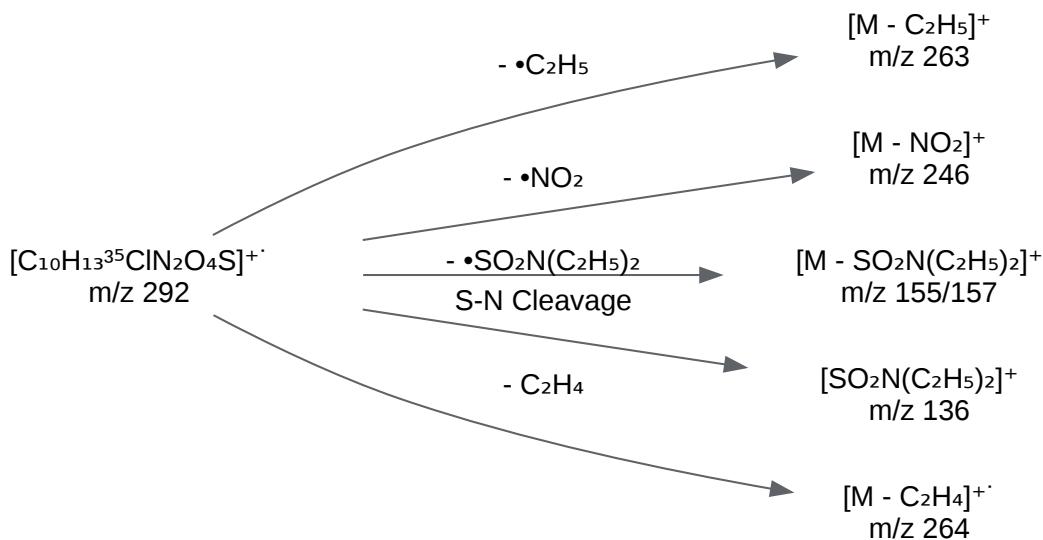
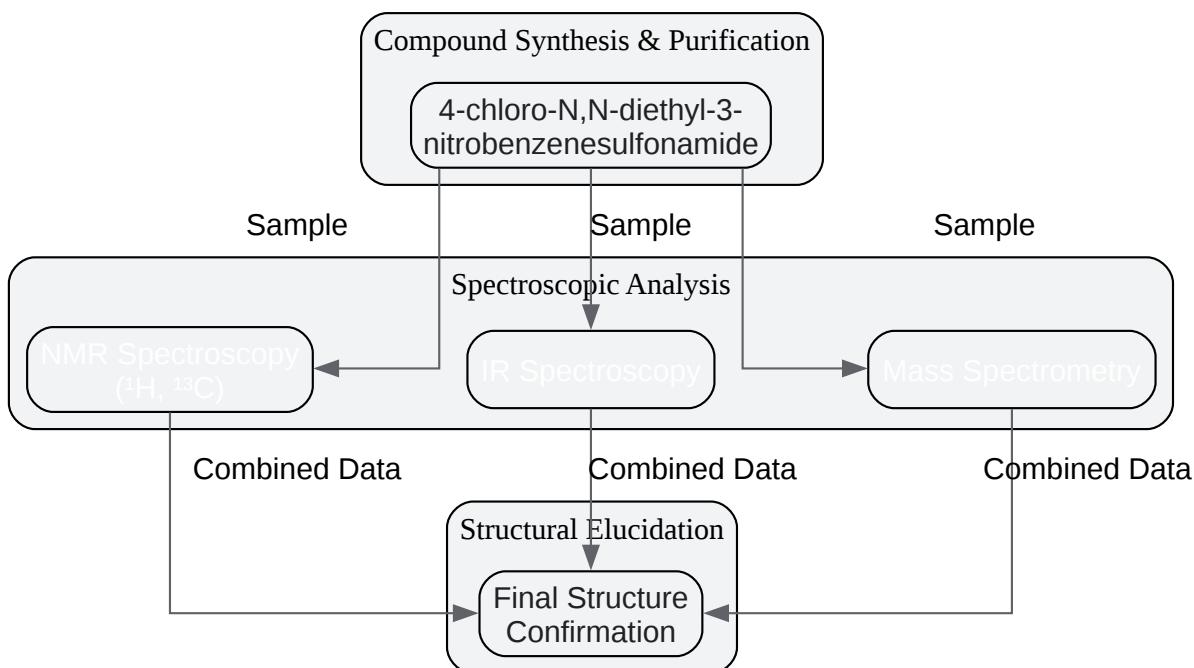
In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. **4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide**, a substituted nitroaromatic sulfonamide, represents a class of molecules with significant potential, finding applications from medicinal chemistry to specialized dye synthesis[1]. Its efficacy and safety are intrinsically linked to its precise chemical structure. This guide provides a comprehensive, field-proven framework for the spectral analysis of this molecule, moving beyond mere data presentation to explore the causal relationships that govern its spectroscopic behavior. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the insights needed for confident characterization.

## Molecular Structure and Analytical Overview

Before delving into the spectral data, it is crucial to understand the molecular architecture of **4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide**. The molecule is comprised of a 1,2,4-trisubstituted benzene ring bearing three distinct and electronically influential functional groups: a strongly electron-withdrawing nitro group ( $-\text{NO}_2$ ), a chloro group ( $-\text{Cl}$ ), and an N,N-diethylsulfonamide group ( $-\text{SO}_2\text{N}(\text{CH}_2\text{CH}_3)_2$ ).

Property	Value	Source
Molecular Formula	$C_{10}H_{13}ClN_2O_4S$	<a href="#">[2]</a>
Molecular Weight	292.74 g/mol	
Monoisotopic Mass	292.02844 Da	<a href="#">[2]</a>
CAS Number	54545-91-8	

The interplay of these groups dictates the molecule's electronic environment and, consequently, its unique spectral fingerprint. Our analytical workflow is designed to probe this structure from multiple angles to build a self-validating dataset.

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## References

- 1. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 2. PubChemLite - 4-chloro-n,n-diethyl-3-nitrobenzenesulfonamide (C10H13ClN2O4S) [pubchemlite.lcsb.uni.lu]
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